molecular formula C20H31BFNO2Si B13363429 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13363429
M. Wt: 375.4 g/mol
InChI Key: QOCAGOJPJWVLNR-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyldimethylsilyl group, a fluoro substituent, and a dioxaborolan group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including substitution reactions and protection-deprotection strategiesThe tert-butyldimethylsilyl group is often introduced as a protecting group to prevent unwanted reactions at specific sites on the molecule .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily determined by its ability to participate in various chemical reactions. The fluoro and dioxaborolan groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share similar reactivity patterns but differ in their core structures and specific applications.

Biological Activity

1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 2304635-86-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity based on diverse sources and recent research findings.

Chemical Structure and Properties

The compound features a distinctive indole core structure with a tert-butyldimethylsilyl group and a boron-containing dioxaborolane moiety. The molecular formula is C20H31BFNO2SiC_{20}H_{31}BFNO_2Si, and it has a molecular weight of 375.36 g/mol. Its unique structure contributes to its biological properties.

Research indicates that compounds with indole structures often interact with various biological targets such as enzymes and receptors involved in cancer pathways. Specifically, this compound may exhibit inhibitory effects on anaplastic lymphoma kinase (ALK) and other kinases critical for tumor growth.

Inhibition Studies

In vitro studies have shown that related compounds can inhibit ALK enzymatic activity effectively. For instance, similar indole derivatives demonstrated IC50 values ranging from nanomolar to micromolar concentrations against ALK:

CompoundIC50 (nM)
7b2503 ± 545
7c28.6 ± 12.6
7d21.3 ± 7.4

These results suggest that modifications to the indole structure can significantly enhance potency against specific targets .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antitumor efficacy of related indole compounds in xenograft models. The compounds showed promising results in inhibiting tumor growth by targeting ALK pathways, indicating potential therapeutic applications for treating cancers associated with ALK mutations .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds has been investigated in animal models. For instance, one study reported that a related compound effectively inhibited ALK phosphorylation in tumor tissues for at least 24 hours post-administration . This prolonged effect highlights the potential for sustained therapeutic action.
  • Selectivity : Research has also focused on the selectivity of these compounds towards cancer cells compared to normal cells. The ability to selectively inhibit tumor growth while sparing healthy cells is crucial for reducing side effects during cancer therapy .

Safety and Toxicology

The safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some indole derivatives exhibit cytotoxicity at high concentrations, their therapeutic indices remain favorable when dosed appropriately .

Properties

Molecular Formula

C20H31BFNO2Si

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl-[6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3

InChI Key

QOCAGOJPJWVLNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)F)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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